

An In-depth Technical Guide to the Chemical Structure and Properties of Adinazolam

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Compound of Interest		
Compound Name:	Adinazolam	
Cat. No.:	B1664376	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adinazolam, a triazolobenzodiazepine, was developed with the aim of augmenting the antidepressant effects of alprazolam. While it never received FDA approval for public use, it has appeared on the designer drug market.[1] This document provides a comprehensive technical overview of adinazolam's chemical structure, physicochemical properties, pharmacology, and the experimental methodologies used to determine these characteristics. Adinazolam functions as a prodrug, with its primary active metabolite, N-desmethyladinazolam (NDMAD), exhibiting significantly higher affinity for the benzodiazepine receptor.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed data and procedural insights to support further investigation and understanding of this compound.

Chemical Identity and Structure

Adinazolam is chemically classified as a triazolobenzodiazepine, characterized by a triazole ring fused to the benzodiazepine nucleus.[1][3]

- IUPAC Name: 1-(8-Chloro-6-phenyl-4H-triazolo[4,3-a]benzodiazepin-1-yl)-N,N-dimethylmethanamine
- CAS Number: 37115-32-5



• Molecular Formula: C19H18ClN5

Molecular Weight: 351.83 g/mol

The chemical structure of **adinazolam** is presented below:

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Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).

Property	Value	Source
Melting Point	171–172.5 °C	_
pKa (of the dimethylamine group)	6.30	
LogP	4.16	
Aqueous Solubility	The free base is insoluble in water. The mesylate salt is soluble at >100 mg/mL.	_
Other Solubilities	Soluble in dichloromethane and methanol.	_
Appearance	White or yellowish powder.	-

Pharmacology



Adinazolam exerts its effects on the central nervous system by acting as a positive allosteric modulator of the GABA-A receptor. It is a prodrug for its more potent metabolite, N-desmethyladinazolam (NDMAD).

Pharmacodynamics

Parameter	Adinazolam	N- desmethyladinazol am (NDMAD)	Source
Binding Affinity (Ki) for Benzodiazepine Receptor (nM)	208	6.96	

Pharmacokinetics

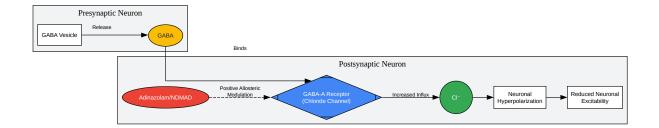
The pharmacokinetic parameters of **adinazolam** and its primary active metabolite, N-desmethyladinazolam (NDMAD), have been investigated in human subjects.

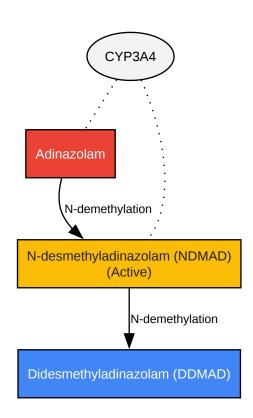
Parameter	Adinazolam	N- desmethyladinazol am (NDMAD)	Source
Volume of Distribution (Vd)	106 L	100 L	
Elimination Half-Life (t½)	2.9 hours	2.8 hours	
Clearance (CL)	444 mL/min	321 mL/min	_
Bioavailability	~40% (oral)	-	-

Signaling Pathway

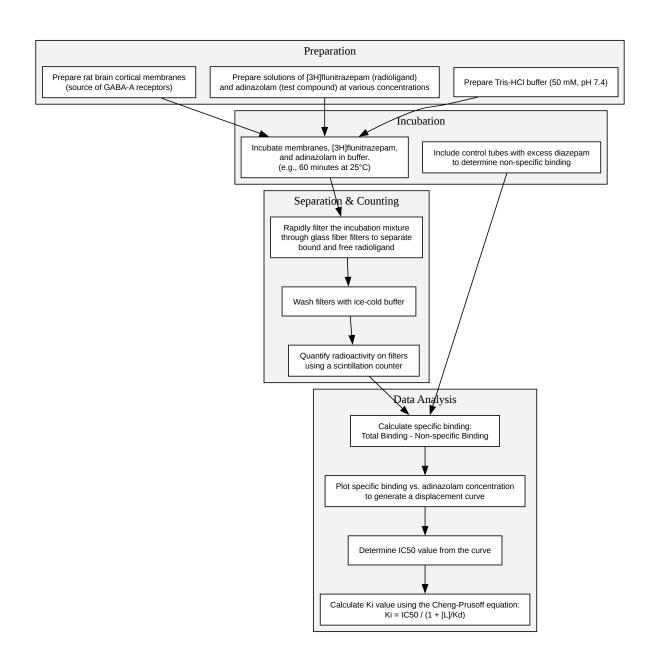
Adinazolam, through its active metabolite NDMAD, enhances the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor. This positive allosteric modulation increases the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a reduction in its excitability.











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